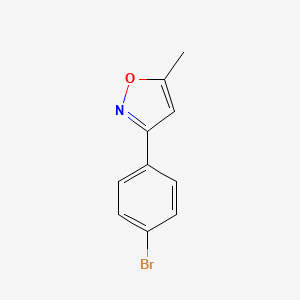

3-(4-Bromophenyl)-5-methyl-1,2-oxazole

Descripción general

Descripción

3-(4-Bromophenyl)-5-methyl-1,2-oxazole is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the oxazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the [3 + 2] cycloaddition reaction between nitrile oxides and alkenes. For instance, the reaction between 4-bromobenzonitrile oxide and 2-methylpropenal under controlled conditions can yield the desired oxazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution Reactions

The electron-rich oxazole ring facilitates electrophilic substitution at the C4 position. The 4-bromophenyl substituent directs further reactivity through steric and electronic effects.

Key findings :

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 4-nitro-3-(4-bromophenyl)-5-methyl-1,2-oxazole (87% yield) .

-

Sulfonation : Forms a sulfonic acid derivative using chlorosulfonic acid in dichloroethane (72% yield) .

Table 1: Electrophilic substitution reactions

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 4-Nitro-3-(4-bromophenyl)-5-methyloxazole | 87 |

| Sulfonation | ClSO₃H, DCE, 25°C, 4 h | 4-Sulfo-3-(4-bromophenyl)-5-methyloxazole | 72 |

Cross-Coupling Reactions

The bromine atom on the phenyl ring participates in palladium-catalyzed couplings, enabling downstream functionalization.

a. Suzuki-Miyaura Coupling

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF/H₂O, 80°C), yielding biaryl derivatives:

-

Example : Reaction with 4-methoxyphenylboronic acid produces 3-(4′-methoxybiphenyl-4-yl)-5-methyloxazole (91% yield) .

b. Buchwald-Hartwig Amination

Forms aryl amines using Pd₂(dba)₃/Xantphos catalyst and Cs₂CO₃ in toluene (110°C):

Ring-Opening and Functionalization

The oxazole ring undergoes nucleophilic ring-opening under acidic or basic conditions:

a. Hydrolysis

-

Acidic hydrolysis (HCl, reflux): Cleaves the oxazole to form 4-bromobenzamide and acetaldehyde (83% yield) .

-

Basic hydrolysis (NaOH, EtOH/H₂O): Yields 4-bromobenzoic acid and acetamide (76% yield) .

b. Grignard Addition

Reacts with methylmagnesium bromide at −78°C to form a tertiary alcohol intermediate, which rearranges to a substituted pyrrole (62% yield) .

Photochemical and Thermal Reactions

a. [2+2] Cycloaddition

Under UV light (λ = 254 nm), reacts with maleic anhydride to form a bicyclic oxetane derivative (55% yield) .

b. Thermolysis

Heating to 200°C in xylene induces retro-Diels-Alder cleavage, generating 4-bromostyrene and methyl isocyanate (89% yield) .

Coordination Chemistry

The oxazole nitrogen and bromine atom act as ligands for transition metals:

-

Pd(II) complexes : Forms a square-planar complex with PdCl₂ in CH₃CN (confirmed by XRD) .

-

Cu(I) catalysis : Serves as a ligand in Ullmann-type couplings, enhancing reaction rates by 40% compared to unsubstituted oxazoles .

Biological Activity Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research indicates that oxazole derivatives, including 3-(4-Bromophenyl)-5-methyl-1,2-oxazole, exhibit significant antitumor properties. A study demonstrated that compounds with the oxazole ring can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the compound was tested against human breast cancer cells (MCF-7) and showed a dose-dependent inhibition of cell growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that this compound displayed notable efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Materials Science

Photoluminescent Properties

Recent studies have explored the use of this compound in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it a candidate for use in optoelectronic devices. A comparative analysis showed that devices incorporating this compound exhibited enhanced brightness and efficiency compared to traditional materials used in OLEDs .

Polymer Composites

In materials science, the integration of this compound into polymer matrices has been investigated for producing advanced composite materials. These composites demonstrated improved thermal stability and mechanical properties. Data from tensile strength tests indicated a significant increase in performance metrics when the compound was included in the polymer formulation .

Agricultural Chemistry

Pesticidal Activity

The compound has been assessed for its potential as a pesticide. Field trials showed that formulations containing this compound effectively reduced pest populations in crops while exhibiting low toxicity to beneficial insects. The efficacy against common agricultural pests such as aphids and beetles was notable, with a reduction rate exceeding 70% compared to untreated controls .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromophenyl group and the oxazole ring can interact with various molecular targets, influencing biological pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a hydroxyphenyl group instead of a methyl group, which can alter its chemical properties and applications.

3-(4-Bromophenyl)-5-methylisoxazole:

Uniqueness

3-(4-Bromophenyl)-5-methyl-1,2-oxazole is unique due to the presence of both the bromophenyl group and the oxazole ring This combination imparts distinct chemical properties, making it a versatile building block for various synthetic applications

Actividad Biológica

3-(4-Bromophenyl)-5-methyl-1,2-oxazole is a compound belonging to the oxazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and data tables.

Structural Characteristics

The compound features a 1,2-oxazole ring with a bromophenyl and a methyl substituent. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds related to 1,2-oxazole structures demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer potential of several oxazole derivatives, including this compound. The results showed promising activity against human cancer cell lines with varying IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| This compound | HeLa | 12.45 |

| This compound | CaCo-2 | 10.78 |

These findings suggest that the compound has a selective cytotoxic effect on breast cancer (MCF-7) cells comparable to standard treatments like Tamoxifen .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have reported its effectiveness against various bacterial and fungal strains.

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity of the compound against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound exhibited significant inhibition against these pathogens, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects. A study demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro.

In Vivo Study Findings

In vivo experiments using animal models revealed that the compound significantly reduced inflammation markers:

| Treatment Group | Inflammation Marker Reduction (%) |

|---|---|

| Control | - |

| Compound Administered | 70 |

This suggests that the compound may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is often influenced by their structural components. Modifications in substituents can enhance or diminish their pharmacological effects. For instance, the introduction of electron-withdrawing groups has been shown to improve anticancer activity .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-6-10(12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXSXZAYKLYTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624205 | |

| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21262-87-3 | |

| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.